Cas no 85863-05-4 (1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole)

1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole, 1-[4-(trifluoromethyl)phenyl]-
- 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole
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- Inchi: 1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H
- InChI Key: IPLCEEKXQLWFBX-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(C(F)(F)F)C=C2)C=CN=N1
1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6617-2160-10μmol |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-25mg |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-30mg |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-5μmol |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-20mg |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-20μmol |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-2μmol |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-1mg |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-10mg |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6617-2160-3mg |
1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole |
85863-05-4 | 3mg |
$63.0 | 2023-09-07 |
1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole
Research Briefing on 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole (CAS: 85863-05-4): Recent Advances and Applications
The compound 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole (CAS: 85863-05-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by a triazole ring substituted with a trifluoromethylphenyl group, exhibits unique physicochemical properties that make it a valuable scaffold in drug discovery and materials science. Recent studies have explored its potential as a bioactive molecule, focusing on its interactions with biological targets and its role in medicinal chemistry.
One of the key areas of research involving 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole is its application in click chemistry. The triazole moiety, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a robust linker in bioconjugation and the synthesis of complex molecular architectures. Recent advancements have demonstrated its utility in the development of targeted drug delivery systems, where the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, improving pharmacokinetic properties.
In medicinal chemistry, 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole has been investigated as a potential inhibitor of various enzymes, including kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a selective inhibitor of a tyrosine kinase implicated in cancer progression. The study utilized molecular docking and in vitro assays to elucidate the binding interactions, revealing that the trifluoromethyl group plays a critical role in enhancing binding affinity and selectivity.
Another promising application of this compound lies in its use as a fluorescent probe. Researchers have leveraged its photophysical properties to design sensors for detecting metal ions and biomolecules in cellular environments. A recent publication in ACS Chemical Biology detailed the development of a triazole-based probe for real-time imaging of reactive oxygen species (ROS) in live cells, showcasing its potential in diagnostic and therapeutic monitoring.
Despite these advancements, challenges remain in optimizing the synthetic routes for 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole to ensure scalability and cost-effectiveness. Recent efforts have focused on green chemistry approaches, such as solvent-free reactions and catalytic systems, to address these limitations. Additionally, further in vivo studies are needed to fully evaluate its safety and efficacy in therapeutic contexts.
In conclusion, 1-4-(trifluoromethyl)phenyl-1H-1,2,3-triazole (CAS: 85863-05-4) represents a multifaceted compound with broad applications in chemical biology and drug development. Ongoing research continues to uncover its potential, paving the way for innovative solutions in healthcare and materials science. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.
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